3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole is a chemical compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(heptyloxy)benzohydrazide with 4-heptylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study molecular interactions and pathways. Its ability to interact with specific biological targets makes it useful in drug discovery and development.
Medicine: The compound has potential therapeutic applications due to its biological activity. It may be investigated for its effects on various diseases and conditions.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for use in advanced materials and technologies.
Mechanism of Action
The mechanism of action of 3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[4’-(Heptyloxy)-4-biphenylyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole
- 3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
- 3-[4-(heptyloxy)phenyl]-5-{4-nitrophenyl}-1,2,4-oxadiazole
Uniqueness
3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
CAS No. |
5829-13-0 |
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Molecular Formula |
C28H38N2O2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
3-(4-heptoxyphenyl)-5-(4-heptylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C28H38N2O2/c1-3-5-7-9-11-13-23-14-16-25(17-15-23)28-29-27(30-32-28)24-18-20-26(21-19-24)31-22-12-10-8-6-4-2/h14-21H,3-13,22H2,1-2H3 |
InChI Key |
ZIYBYCXHOMGSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OCCCCCCC |
Origin of Product |
United States |
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